molecular formula C8H7BrClNO B8124101 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride

Cat. No.: B8124101
M. Wt: 248.50 g/mol
InChI Key: MWKGZOCWBTVDMO-FLIBITNWSA-N
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Description

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride is a chemical compound with the molecular formula C8H7BrClNO. It is characterized by the presence of a bromine atom, a hydroxyl group, a methyl group, and a carbonimidoyl chloride group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride typically involves the reaction of 4-bromo-3-methylbenzene-1-carbonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting intermediate is then treated with thionyl chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve more stringent purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-hydroxy-3-methylbenzene-1-carbonimidoyl chloride involves its reactive functional groups. The carbonimidoyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity. The bromine atom and hydroxyl group also contribute to the compound’s reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylbenzene-1-carbonitrile: Lacks the hydroxyl and carbonimidoyl chloride groups.

    4-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride: Lacks the methyl group.

    N-Hydroxy-3-methylbenzene-1-carbonimidoyl chloride: Lacks the bromine atom.

Uniqueness

The presence of both a bromine atom and a carbonimidoyl chloride group makes it particularly versatile in synthetic chemistry .

Properties

IUPAC Name

(1Z)-4-bromo-N-hydroxy-3-methylbenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO/c1-5-4-6(8(10)11-12)2-3-7(5)9/h2-4,12H,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKGZOCWBTVDMO-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=NO)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=N/O)/Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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